Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate: Structural Properties, Synthesis, and Covalent Inhibition of Notum
Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate: Structural Properties, Synthesis, and Covalent Inhibition of Notum
Executive Summary
Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate (commonly referred to as methyl 4-(indolin-1-yl)-4-oxobutanoate) is a highly specialized amide-ester hybrid molecule that has emerged as a potent targeted covalent inhibitor of the Notum carboxylesterase[1]. By acting as a structural mimic of the natural palmitoleate substrate of Wnt proteins, this compound selectively anchors itself within the hydrophobic pocket of Notum and utilizes its methyl ester moiety as a reactive warhead[1]. This whitepaper provides an in-depth technical analysis of its chemical properties, the mechanistic causality behind its inhibitory action, and highly reproducible, self-validating protocols for its synthesis and analytical characterization.
Chemical Identity & Physicochemical Properties
The molecule consists of a rigid, bicyclic indoline ring conjugated to a flexible succinic acid methyl ester chain. This bipartite structure is critical for its dual function: the indoline acts as a hydrophobic anchor, while the methyl ester serves as the electrophilic trap[1].
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate |
| Synonyms | Methyl 4-(indolin-1-yl)-4-oxobutanoate; Indoline-succinic acid methyl ester |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.27 g/mol [1] |
| Exact Mass | 233.1052 Da |
| Physical State | White solid (at room temperature)[2] |
| Primary Target | Notum (Wnt deacylase)[1] |
| Key Precursors | Indoline, Methyl 4-chloro-4-oxobutanoate[2] |
Mechanism of Action: Targeted Covalent Inhibition
The Biological Context
Notum is a secreted carboxylesterase responsible for the deacylation (removal of a palmitoleate group) of Wnt proteins, a process that inactivates Wnt signaling[1]. Upregulation of Notum is implicated in bone density loss (osteoporosis) and neurodegenerative diseases. Inhibiting Notum sustains Wnt signaling, making it a highly desirable therapeutic target.
Mechanistic Causality
Methyl 4-(indolin-1-yl)-4-oxobutanoate inhibits Notum through a precise, two-step covalent mechanism:
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Spatial Anchoring (Non-Covalent): The indoline ring is highly lipophilic and perfectly complements the hydrophobic pocket of Notum (specifically interacting with residues P287 through I291)[1]. The binding of the indoline ring shifts the P287 Cα by 1.7 Å, optimizing the spatial alignment of the molecule[1].
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Covalent Trapping: Once anchored, the methyl ester "warhead" is positioned directly adjacent to the catalytic nucleophile, Serine 232 (Ser232)[1]. Ser232 executes a nucleophilic attack on the ester carbonyl. The tetrahedral intermediate collapses, releasing methanol as a leaving group and forming a highly stable acyl-enzyme intermediate [1]. Because the indoline ring tightly plugs the active site, hydrolytic water molecules are sterically blocked from resolving the acyl-enzyme complex, resulting in sustained covalent inhibition.
Figure 1: Covalent inhibition mechanism of Notum by methyl 4-(indolin-1-yl)-4-oxobutanoate.
Synthetic Methodology and Reaction Causality
The synthesis of methyl 4-(indolin-1-yl)-4-oxobutanoate relies on the acylation of the secondary amine of indoline using methyl 4-chloro-4-oxobutanoate (methyl succinyl chloride)[2][3].
Expertise & Experience: The Role of Catalysis
While standard acylation can occur without additives, the steric hindrance of the secondary amine in indoline significantly retards the reaction rate. To circumvent this, 4-(dimethylamino)pyridine (DMAP) is utilized as a nucleophilic catalyst[2]. DMAP attacks the acyl chloride to generate a highly electrophilic N-acylpyridinium intermediate. This intermediate is vastly more susceptible to attack by the hindered indoline nitrogen than the original acyl chloride. Pyridine is used as the solvent; it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of indoline (which would render it non-nucleophilic)[2].
Figure 2: DMAP-catalyzed acylation workflow for methyl 4-(indolin-1-yl)-4-oxobutanoate.
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methyl 4-chloro-4-oxobutanoate (37.9 mg, 0.25 mmol) in anhydrous pyridine (1.0 mL)[2].
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Catalytic Activation: Add DMAP (5.1 mg, 0.04 mmol) to the solution[2]. Stir for 5 minutes at room temperature to allow the formation of the reactive N-acylpyridinium species.
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Coupling: Slowly add indoline (0.02 mL, 0.21 mmol) dropwise to the mixture[2]. Dropwise addition prevents localized exothermic degradation of the ester warhead.
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Reaction: Heat the reaction mixture to 50 °C and stir continuously for 3 hours[2].
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Self-Validation Checkpoint: Before quenching, sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LCMS. The reaction is complete when the indoline peak ( m/z 120.1) disappears and the product peak ( m/z 234.2 [M+H]+ ) dominates the chromatogram[2].
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Quenching & Extraction: Cool the mixture to room temperature. Quench by adding distilled water (5 mL). Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 5 mL)[2].
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of 0–100% EtOAc in cyclohexane[2].
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Yield: The product is isolated as a white solid (approx. 30 mg, 61% yield)[2].
Analytical Characterization
Rigorous analytical characterization is required to confirm the integrity of the ester warhead and the amide linkage. The following reference data should be used to validate the synthesized batch[2].
Table 2: ¹H NMR Data (600 MHz, CDCl₃)[2]
| Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.19 | d | 8.0 | 1H | Indoline Ar-H (C7) |
| 7.18 | t | 7.8 | 1H | Indoline Ar-H |
| 7.14 | d | 7.3 | 1H | Indoline Ar-H |
| 7.00 | t | 7.3 | 1H | Indoline Ar-H |
| 4.09 | t | 8.5 | 2H | Indoline CH₂ (N-CH₂) |
| 3.71 | s | - | 3H | Ester O-CH₃ |
| 3.21 | t | 8.5 | 2H | Indoline CH₂ (Ar-CH₂) |
| 2.75 | m | - | 4H | Succinyl CH₂-CH₂ |
Table 3: ¹³C NMR Data (151 MHz, CDCl₃)[2]
| Shift (δ, ppm) | Assignment Category |
| 173.66, 169.53 | Carbonyls (Ester C=O, Amide C=O) |
| 143.01, 131.13, 127.68, 124.67, 123.81, 117.09 | Indoline Aromatic Carbons |
| 52.06 | Ester Methoxy (O-CH₃) |
| 47.95, 30.78, 28.76, 28.16 | Aliphatic Carbons (Indoline & Succinyl CH₂) |
Mass Spectrometry (LCMS): tR 1.61 min, m/z 234.2 [M+H]+ [2].
Experimental Protocol: Enzyme Inhibition & Validation
To confirm the covalent binding of methyl 4-(indolin-1-yl)-4-oxobutanoate to Notum, intact mass spectrometry of the protein-inhibitor complex is the gold standard.
Intact Mass Spectrometry Protocol:
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Incubation: Incubate recombinant Notum enzyme (approx. 44,119 Da) with a 10-fold molar excess of the inhibitor in assay buffer (pH 7.4) for 1 hour at room temperature.
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Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound inhibitor and the released methanol byproduct.
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LC-TOF-MS Analysis: Analyze the protein via Liquid Chromatography-Time of Flight Mass Spectrometry.
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Data Interpretation (Self-Validation): The native Notum peak will appear at ~44,119 Da. The covalently modified Notum will exhibit a major peak at 44,320.36 Da [1]. This exact mass shift of +201.25 Da corresponds perfectly to the addition of the acyl group (calculated MW of the methyl ester-hydrolyzed form is 201.22 Da), definitively proving the covalent mechanism[1].
References
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Zhao, Y., Svensson, F., Stead, D., et al. (2021). "Structural Insights into Notum Covalent Inhibition." Journal of Medicinal Chemistry.[Link]
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Zhao, Y., Svensson, F., Stead, D., et al. (2021). "SUPPORTING INFORMATION: Structural Insights into Notum Covalent Inhibition." Semantic Scholar / ACS Publications.[Link]
